5-[(4-Chloro-3,5-dimethylphenoxy)methyl]-2-furohydrazide
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Description
5-[(4-Chloro-3,5-dimethylphenoxy)methyl]-2-furohydrazide is a useful research compound. Its molecular formula is C14H15ClN2O3 and its molecular weight is 294.74. The purity is usually 95%.
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Scientific Research Applications
Synthetic Chemistry Applications
Preparation of Benzofurylacetic Acid : The synthesis of 5-chloro-3,6-dimethyl-2-benzofurylacetic acid involved reactions that provide insights into the manipulation of related compounds for producing potentially biologically active molecules (Deorha & Gupta, 2010).
Powder Diffraction Data for Pesticide Development : N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, with potential as pesticides, were characterized using X-ray powder diffraction. This research aids in the structural identification of compounds with pesticidal applications (Olszewska, Tarasiuk, & Pikus, 2011).
Potential Pharmaceutical Applications
Antioxidant Activity : Novel carbamate and sulfonamide derivatives of dihydropyridine, including those related to the core structure of interest, exhibited potent antioxidant and chelating activities, suggesting utility in treating oxidative stress-related diseases (Sudhana & Pradeepkiran Jangampalli Adi, 2019).
Antibacterial and Enzyme Inhibition : Compounds related to 4-chloro-3,5-dimethylphenoxyacetatohydrazide demonstrated antibacterial and enzyme inhibitory activities, indicating potential for development into new antibacterial agents (Aziz‐ur‐Rehman et al., 2014).
Environmental and Toxicological Studies
- Degradation by Advanced Oxidation Processes : The degradation of 4-chloro-3,5-dimethylphenol (PCMX), a structurally related compound, was studied using UV and UV/persulfate processes. This research is significant for environmental management of antimicrobial compounds found in wastewater (Li et al., 2020).
Properties
IUPAC Name |
5-[(4-chloro-3,5-dimethylphenoxy)methyl]furan-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3/c1-8-5-11(6-9(2)13(8)15)19-7-10-3-4-12(20-10)14(18)17-16/h3-6H,7,16H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRKQXQIOQNNEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC2=CC=C(O2)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.